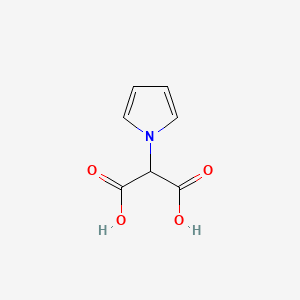

2-(1H-pyrrol-1-yl)malonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-pyrrol-1-ylpropanedioic acid |

InChI |

InChI=1S/C7H7NO4/c9-6(10)5(7(11)12)8-3-1-2-4-8/h1-5H,(H,9,10)(H,11,12) |

InChI Key |

LAWZPOGFYBRUER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 1h Pyrrol 1 Yl Malonic Acid

Decarboxylation Reactions: Pathways, Kinetics, and Influencing Factors

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a characteristic reaction of malonic acids. The presence of the pyrrole (B145914) substituent at the nitrogen atom introduces electronic effects that can influence the rate and mechanism of this process.

Thermal Decarboxylation Mechanisms

The thermal decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic intermediate. In the case of 2-(1H-pyrrol-1-yl)malonic acid, heating would likely lead to the formation of a six-membered transition state involving a hydrogen bond from one carboxyl group to the carbonyl oxygen of the other. This facilitates the elimination of carbon dioxide to yield 2-(1H-pyrrol-1-yl)acetic acid.

The kinetics of this reaction are influenced by several factors. Studies on the hydrothermal decarboxylation of malonic acid itself have shown that the reaction rate is pH-dependent, with the free acid decarboxylating faster than its corresponding monoanion or dianion. researchgate.net The Arrhenius activation energies for malonic acid and its monoanion are in the range of 116-126 kJ/mol. researchgate.net For this compound, the electron-donating nature of the pyrrole ring is expected to influence the stability of the transition state and thus the reaction rate.

Table 1: General Factors Influencing Thermal Decarboxylation of Malonic Acid Derivatives

| Factor | Influence on Decarboxylation Rate | Rationale |

| Temperature | Increases rate | Provides activation energy to overcome the reaction barrier. slideshare.net |

| Solvent Polarity | Can influence rate | Stabilizes or destabilizes the transition state. pearson.com |

| pH | Higher for the free acid | The protonated form more readily forms the necessary cyclic intermediate. researchgate.net |

| Substituents | Electron-withdrawing groups can stabilize the resulting carbanion | The nature of the group on the α-carbon affects the stability of intermediates. rsc.org |

Enzymatic Decarboxylation Studies (e.g., Aryl/Alkenyl Malonate Decarboxylase)

Enzymatic methods offer a highly selective alternative for decarboxylation. Arylmalonate decarboxylase (AMDase), a bacterial enzyme, is particularly relevant as it catalyzes the asymmetric decarboxylation of α-aryl and α-alkenylmalonic acids to produce optically pure monocarboxylic acids. nih.govfrontiersin.org While the natural substrate for AMDase remains unknown, it exhibits a broad substrate scope, making it a valuable biocatalyst. frontiersin.orgresearchgate.net

Given its preference for arylmalonates, it is plausible that this compound could serve as a substrate for AMDase or its engineered variants. The enzyme operates without a cofactor and proceeds via an enolate/enamine intermediate that is protonated stereoselectively. frontiersin.org The wild-type enzyme typically exhibits (R)-selectivity, though engineered variants with (S)-selectivity have been developed. frontiersin.org The mechanism involves the formation of an enolate intermediate, which is then protonated to give the final product. chemrxiv.org A related compound, α-hydroxy-α-(pyrrol-2-yl)malonic acid, has been noted to undergo rapid spontaneous decarboxylation, which may be facilitated by intramolecular hydrogen bonding from the pyrrole N-H group. wikipedia.org

Reactions Involving the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are hubs for a variety of chemical modifications, allowing for the synthesis of esters, amides, and other derivatives.

Esterification and Amidation for Chemical Modification

Esterification of this compound can be achieved through standard methods such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. ppor.az Boric acid has been shown to be an effective catalyst for the selective monoesterification of malonic acid. researchgate.net The synthesis of diesters is also readily achievable. ppor.az

Amidation, the formation of an amide bond, typically requires activation of the carboxylic acid. This can be accomplished using various coupling agents, such as carbodiimides, or by converting the carboxylic acid to a more reactive species like an acid chloride. Electrochemical methods have also been developed for the decarboxylative amidation of N-acetylamino malonic acid monoesters, which could potentially be adapted for derivatives of this compound. nih.govresearchgate.net Cooperative catalysis using arylboronic acids and nucleophilic additives like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has proven effective for the amidation of sterically hindered carboxylic acids. nih.gov

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Catalyst | Description |

| Esterification | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Catalyzes the reaction between the carboxylic acid and an alcohol. |

| Esterification | Boric Acid (B(OH)₃) | Can selectively catalyze monoesterification. researchgate.net |

| Amidation | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agents that facilitate amide bond formation with an amine. |

| Amidation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Converts carboxylic acids to acid chlorides for reaction with amines. |

Anhydride (B1165640) Formation and Subsequent Transformations

The formation of a cyclic anhydride from malonic acid itself upon heating is not a favored process; instead, it tends to decompose to carbon suboxide. google.com However, malonic anhydrides can be prepared through specific synthetic routes, such as the ozonolysis of ketene (B1206846) dimers. google.comgoogle.com These anhydrides are highly reactive intermediates that can readily undergo transformations with various nucleophiles. For instance, reaction with water yields the corresponding dicarboxylic acid, while reaction with alcohols or amines produces monoesters or monoamides, respectively. google.com The formation of anhydrides from polymers containing methacrylic acid moieties upon heating suggests that with appropriate reagents, anhydride formation from this compound is feasible. researchgate.net

Reactions of the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.org The nitrogen atom's lone pair is delocalized into the ring, activating it towards electrophiles more so than benzene. pearson.com

Electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediate is better stabilized by resonance involving the nitrogen atom. slideshare.netpearson.com Common electrophilic substitution reactions for pyrrole include:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms onto the pyrrole ring. wikipedia.org

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), are typically used to avoid polymerization of the reactive pyrrole ring. wikipedia.org

Sulfonation: Sulfonation can be achieved using the pyridine-sulfur trioxide complex (Py·SO₃). wikipedia.org

Friedel-Crafts Acylation: This reaction can be carried out under mild conditions, for example, using acetic anhydride and a mild Lewis acid catalyst.

Electrophilic Aromatic Substitution Reactions

The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing its electron density and rendering it more reactive than benzene. pearson.comonlineorganicchemistrytutor.com Electrophilic substitution on the pyrrole ring typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (the arenium ion or sigma complex) through resonance. onlineorganicchemistrytutor.comslideshare.netechemi.com

In the case of this compound, the malonic acid group attached to the nitrogen atom is expected to be electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution. However, the nitrogen lone pair's powerful electron-donating mesomeric effect still dictates the regioselectivity, directing incoming electrophiles to the C2 and C5 positions. researchgate.net The expected regioselectivity is a result of the delocalization of the positive charge in the intermediate, which can be distributed over more atoms when the attack is at the α-position. onlineorganicchemistrytutor.comechemi.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound (Theoretical)

| Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Regioselectivity |

| NO₂+ | 2-(2-Nitro-1H-pyrrol-1-yl)malonic acid & 2-(5-Nitro-1H-pyrrol-1-yl)malonic acid | 2-(3-Nitro-1H-pyrrol-1-yl)malonic acid & 2-(4-Nitro-1H-pyrrol-1-yl)malonic acid | The arenium ion intermediate is better stabilized by resonance when the electrophile attacks the α-positions (C2/C5). |

| Br₂ | 2-(2-Bromo-1H-pyrrol-1-yl)malonic acid & 2-(5-Bromo-1H-pyrrol-1-yl)malonic acid | 2-(3-Bromo-1H-pyrrol-1-yl)malonic acid & 2-(4-Bromo-1H-pyrrol-1-yl)malonic acid | The electron-donating nitrogen directs the incoming electrophile to the ortho and para positions relative to it. |

| SO₃ | 2-(5-Sulfo-1H-pyrrol-1-yl)malonic acid | 2-(4-Sulfo-1H-pyrrol-1-yl)malonic acid | Steric hindrance may favor substitution at the less hindered C5 position over the C2 position. |

| RCO⁺ | 2-(2-Acyl-1H-pyrrol-1-yl)malonic acid & 2-(5-Acyl-1H-pyrrol-1-yl)malonic acid | 2-(3-Acyl-1H-pyrrol-1-yl)malonic acid & 2-(4-Acyl-1H-pyrrol-1-yl)malonic acid | The stability of the cationic intermediate is the primary directing factor. |

N-Substitution and Rearrangement Pathways

The presence of the malonic acid group on the nitrogen atom already signifies an N-substituted pyrrole. However, further reactions at this position or rearrangements involving this substituent are plausible under certain conditions.

One potential reaction pathway is decarboxylation . Malonic acids are known to undergo decarboxylation upon heating, typically proceeding through a cyclic transition state to yield an enol intermediate, which then tautomerizes. masterorganicchemistry.comlibretexts.org In the case of this compound, heating could lead to the loss of carbon dioxide to form 2-(1H-pyrrol-1-yl)acetic acid. Further decarboxylation under more forcing conditions might lead to the formation of N-methylpyrrole, although this would be a less common transformation.

A significant rearrangement pathway for N-acylpyrroles is the anionic Fries rearrangement , also referred to as a "pyrrole dance". nsf.gov This reaction involves the migration of an acyl group from the nitrogen atom to a carbon atom of the pyrrole ring, typically promoted by a strong base. While the malonic acid group itself is not an acyl group, its decarboxylation product, an acetyl group if the starting material were a monoester, could potentially undergo such a rearrangement. For instance, if this compound were to decarboxylate to form N-acetylpyrrole, treatment with a strong base like lithium diisopropylamide (LDA) could induce a rearrangement to 2-acetylpyrrole. nsf.gov The choice of base can be crucial in directing the chemoselectivity of such reactions. nsf.gov

Table 2: Potential N-Substitution and Rearrangement Reactions of this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Product(s) | Mechanistic Notes |

| Decarboxylation | Heat | 2-(1H-Pyrrol-1-yl)acetic acid | Proceeds through a cyclic transition state with the loss of CO₂. masterorganicchemistry.com |

| Anionic Fries Rearrangement (of a decarboxylated derivative) | 1. Decarboxylation to N-acetylpyrrole2. Strong base (e.g., LiN(SiMe₃)₂) | 2-Acetylpyrrole | Involves the migration of the acetyl group from the nitrogen to the C2 position of the pyrrole ring. nsf.gov |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., HI) | Potential for migration of substituents on the pyrrole ring. | Acid can catalyze the rearrangement of substituted pyrroles to their isomers. researchgate.net |

This table presents hypothetical reaction pathways based on the known reactivity of related compounds.

Advanced Mechanistic Elucidation via Reaction Intermediate Analysis

The detailed understanding of the reaction mechanisms for this compound would rely on the identification and characterization of transient intermediates. While no specific studies on this compound were found, the analysis of intermediates in related pyrrole and malonic acid reactions provides a framework for what to expect.

In electrophilic aromatic substitution , the key intermediate is the arenium ion (sigma complex). pearson.com For pyrrole, the stability of this intermediate dictates the regioselectivity of the reaction. onlineorganicchemistrytutor.comechemi.com Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the stability of these intermediates and predicting the most likely sites of electrophilic attack. researchgate.netmdpi.com Spectroscopic techniques, such as NMR, can sometimes be used to observe these transient species under specific conditions, for example, at low temperatures.

The decarboxylation of malonic acid is proposed to proceed through a six-membered cyclic transition state, leading to an enol intermediate which then tautomerizes. masterorganicchemistry.com For N-substituted pyrrole derivatives, intramolecular interactions could influence the stability of these intermediates. For example, hydrogen bonding between the pyrrole nitrogen and the carboxylic acid groups could facilitate decarboxylation. nih.gov

The study of reaction intermediates can also be crucial in understanding rearrangement pathways. For instance, in the anionic Fries rearrangement of N-acylpyrroles, crossover experiments have suggested an intermolecular process, indicating the involvement of dissociated and re-associated species rather than a purely intramolecular migration. nsf.gov

Table 3: Common Techniques for the Analysis of Reaction Intermediates in Pyrrole Chemistry

| Technique | Type of Intermediate Studied | Information Obtained |

| Low-Temperature NMR Spectroscopy | Arenium ions (sigma complexes) | Structural information and charge distribution in the cationic intermediate. |

| Computational Chemistry (e.g., DFT) | Transition states, arenium ions, enolates | Relative energies of intermediates and transition states, reaction pathways, and prediction of regioselectivity. researchgate.netmdpi.com |

| Isotope Labeling Studies | Various intermediates | Tracing the movement of atoms to distinguish between different mechanistic pathways (e.g., intra- vs. intermolecular). |

| Trapping Experiments | Reactive intermediates (e.g., ketenes from decarboxylation) | The presence of a transient species is inferred by its reaction with a trapping agent to form a stable product. |

Advanced Spectroscopic Characterization and Conformational Analysis of 2 1h Pyrrol 1 Yl Malonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of 2-(1H-pyrrol-1-yl)malonic acid in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed insights into the chemical environment of each atom, their connectivity, and the molecule's dynamic behavior.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential to confirm the covalent framework of this compound by establishing through-bond and through-space correlations between nuclei.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons. For the pyrrole (B145914) ring, cross-peaks would be observed between the adjacent protons (H-2'/H-3' and H-4'/H-5'). The absence of a COSY correlation between the methine proton of the malonic acid moiety and the pyrrole protons would confirm the N-C bond linkage.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. hmdb.ca This would allow for the unambiguous assignment of the carbon signals of the pyrrole ring and the malonic acid group.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for confirming the connection between the pyrrole ring and the malonic acid group. Key HMBC correlations would be expected from the methine proton of the malonic acid to the C-2' and C-5' carbons of the pyrrole ring, and to the carbonyl carbons of the carboxylic acid groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 | 170 - 180 |

| CH (malonic) | 4.5 - 5.5 | 50 - 60 |

| H-2', H-5' (pyrrole) | 6.5 - 7.5 | 115 - 125 |

| H-3', H-4' (pyrrole) | 6.0 - 6.5 | 105 - 115 |

Note: Expected values are based on typical shifts for pyrrole and malonic acid derivatives and can be influenced by solvent and concentration.

Solvent Effects and Temperature Dependence on Chemical Shifts

The chemical shifts of protons in this compound, particularly those of the carboxylic acid and pyrrole N-H (if present as a tautomer, though N-substitution is specified) and C-H protons, are sensitive to the surrounding solvent environment. unn.edu.ngresearchgate.netresearchgate.net

Solvent Effects: In polar protic solvents like DMSO-d₆ or methanol-d₄, hydrogen bonding interactions between the solvent and the carboxylic acid protons would lead to a downfield shift of the COOH proton resonance compared to its position in a non-polar solvent like chloroform-d₃. researchgate.nethmdb.ca The chemical shifts of the pyrrole ring protons can also be influenced by the solvent's polarity and aromaticity, arising from unique solute-solvent interactions. unn.edu.ngresearchgate.net

Temperature Dependence: Variable temperature NMR studies can provide information on hydrogen bonding and conformational dynamics. The chemical shift of the carboxylic acid protons is expected to show a significant temperature dependence, shifting to higher field with increasing temperature due to the disruption of hydrogen bonds. thieme-connect.de

Conformational Dynamics and Rotational Barriers

The molecule possesses conformational flexibility, primarily around the N-C bond connecting the pyrrole ring to the malonic acid moiety. The rotation around this bond can be hindered, potentially leading to the existence of different rotamers. The energy barrier for this rotation could, in principle, be determined by dynamic NMR (DNMR) studies, where line-shape analysis of the pyrrole proton signals at different temperatures would allow for the calculation of the rate of interchange and the corresponding activation energy.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Interrogation

Vibrational spectroscopy provides a complementary method for characterizing this compound by probing the vibrational modes of its functional groups.

Analysis of Carbonyl and Carboxyl Stretching Frequencies

The infrared (IR) and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the carboxylic acid groups.

Carbonyl (C=O) Stretch: A strong, intense absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1760 cm⁻¹. researchgate.netlibretexts.org The exact position of this band can be influenced by hydrogen bonding; in the solid state or in concentrated solutions where dimeric structures are formed, the C=O stretching frequency is typically lower than in the gas phase or in dilute non-polar solutions. libretexts.org

Carboxyl (O-H and C-O) Stretches: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C-O stretching vibration, coupled with O-H bending, is expected to appear in the 1210-1320 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| C=O stretch | 1700 - 1760 | Strong | |

| C-O stretch | 1210 - 1320 | Medium | |

| O-H bend | 1395 - 1440 | Medium | |

| Pyrrole Ring | C-H stretch | 3100 - 3150 | Medium |

| C-N stretch | 1300 - 1400 | Medium | |

| C=C stretch | 1450 - 1550 | Medium |

Note: These are typical frequency ranges and can vary based on the physical state of the sample and intermolecular interactions.

Identification of Intermolecular Hydrogen Bonding Networks

The presence of two carboxylic acid functional groups strongly suggests the formation of extensive intermolecular hydrogen bonding networks in the solid state and in concentrated solutions.

Dimeric Structures: The most common hydrogen bonding motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by two strong O-H···O hydrogen bonds. researchgate.net This is often evidenced in the IR spectrum by the broad O-H stretch and the position of the C=O stretch.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of novel compounds. For this compound, HRMS analysis would be expected to yield a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its chemical formula.

In a typical analysis using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The theoretical exact mass of the [M-H]⁻ ion of this compound (C₇H₇NO₄) is 184.0297 u. HRMS would be able to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways, providing structural insights into the molecule. The fragmentation of this compound is likely to proceed through several key pathways, initiated by the loss of small neutral molecules. A plausible fragmentation pathway for the [M-H]⁻ ion is proposed as follows:

Decarboxylation: The primary and most favored fragmentation step for malonic acids is the loss of a molecule of carbon dioxide (CO₂, 44.00 Da). This would result in the formation of a fragment ion at m/z 140.0399, corresponding to the 2-(1H-pyrrol-1-yl)acetate ion.

Secondary Decarboxylation: A subsequent loss of a second CO₂ molecule could occur, although this is generally less favorable than the first decarboxylation. This would lead to a fragment corresponding to the pyrrol-1-yl)methyl anion at m/z 96.0451.

Cleavage of the Pyrrole-Nitrogen Bond: Another possible fragmentation pathway involves the cleavage of the N-C bond connecting the pyrrole ring to the malonic acid moiety. This could result in the formation of the pyrrolide anion at m/z 66.0344.

The proposed fragmentation ions are summarized in the table below. The ability to predict fragmentation pathways is enhanced by computational tools like ChemFrag, which uses rule-based fragmentation and quantum chemical calculations to provide chemically realistic annotations for fragment ions. nih.gov Studies on similar dicarboxylic acid derivatives have shown that derivatization, for instance with 3-nitrophenylhydrazine (B1228671) (3NPH), can be employed to enhance ionization and provide characteristic fragmentation patterns for robust quantification and structural confirmation in complex matrices. researchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathway for this compound [M-H]⁻

| Ion | Formula | Calculated m/z | Proposed Fragmentation Step |

| [M-H]⁻ | C₇H₆NO₄⁻ | 184.0297 | Parent Ion |

| [M-H-CO₂]⁻ | C₆H₆NO₂⁻ | 140.0399 | Loss of first CO₂ |

| [M-H-2CO₂]⁻ | C₅H₆N⁻ | 96.0451 | Loss of second CO₂ |

| [C₄H₄N]⁻ | C₄H₄N⁻ | 66.0344 | Cleavage of N-C bond |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing (if applicable to relevant derivatives)

For instance, studies on various pyrrole derivatives have shown a propensity for the formation of hydrogen bonds and π-π stacking interactions. dntb.gov.ua In the crystal structure of 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole, molecules are connected into layers through N-H⋯π interactions, with the two pyrrole rings being nearly perpendicular to each other. nih.gov This highlights the importance of the pyrrole N-H group as a hydrogen bond donor and the pyrrole ring itself as a π-system capable of engaging in various non-covalent interactions.

Similarly, X-ray diffraction studies of malonic acid and its derivatives frequently show extensive hydrogen bonding networks involving the carboxylic acid groups. researchgate.net These groups can act as both hydrogen bond donors and acceptors, leading to the formation of dimers or extended chain and sheet structures.

For a derivative such as an ester of this compound, for example, 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate, the molecular structure and crystal packing would be influenced by a combination of these interactions. plos.orgnih.gov One would anticipate strong hydrogen bonds involving the carboxylic acid protons and the carbonyl oxygen atoms, potentially forming centrosymmetric dimers. The pyrrole ring could further stabilize the crystal packing through C-H⋯O or C-H⋯π interactions.

Given the rotational freedom around the N-C and C-C single bonds, various conformations of this compound could exist in the solid state. The specific conformation adopted would be the one that maximizes the stability of the crystal lattice through an optimal arrangement of intermolecular forces.

Table 2: Representative Crystallographic Data for a Relevant Pyrrole Derivative

| Parameter | Value (for 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole) | Reference |

| Chemical Formula | C₉H₁₀N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 6.048 (3) | nih.gov |

| b (Å) | 7.312 (4) | nih.gov |

| c (Å) | 9.024 (5) | nih.gov |

| β (°) | 100.78 (1) | nih.gov |

| Volume (ų) | 392.0 (4) | nih.gov |

| Z | 2 | nih.gov |

| Key Intermolecular Interactions | N-H⋯π interactions | nih.gov |

Theoretical and Computational Chemistry Studies of 2 1h Pyrrol 1 Yl Malonic Acid

Quantum Mechanical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum mechanical calculations are foundational to understanding the intrinsic properties of 2-(1H-pyrrol-1-yl)malonic acid. These calculations allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and ground state properties. sci-hub.seresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable arrangement in the gas phase.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding between the carboxylic acid groups. researchgate.net

| Property | Value |

|---|---|

| Total Energy (Hartree) | -648.7 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 3.5 |

Ab Initio Methods for High-Level Electronic Structure Description

For a more rigorous description of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. umich.edu While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which can be important for molecules with multiple functional groups like this compound. These high-level calculations serve to benchmark the results obtained from DFT and provide more reliable electronic energies and molecular properties.

Conformational Landscape Exploration and Energy Minima Identification

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the pyrrole (B145914) ring to the malonic acid moiety and the rotation of the two carboxylic acid groups. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. This process identifies various conformers and their relative energies. For this compound, the orientation of the pyrrole ring with respect to the malonate group and the relative positions of the two carboxyl groups are of particular interest. The search for energy minima reveals the most stable conformations, which are likely to be populated at room temperature. nih.gov Factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid group and the pyrrole ring play a significant role in determining the stability of different conformers.

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum (Intramolecular H-bond) | 0.0 | C(pyr)-N-C(mal)-C(OOH)1: 90, O1-C1-C2-O3: 60 |

| Local Minimum 1 | 2.5 | C(pyr)-N-C(mal)-C(OOH)1: 180, O1-C1-C2-O3: 180 |

| Local Minimum 2 | 4.1 | C(pyr)-N-C(mal)-C(OOH)1: 0, O1-C1-C2-O3: 60 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states.

Computational Prediction of Decarboxylation Barrier Energies

The decarboxylation of malonic acid and its derivatives is a well-known chemical transformation. rsc.orgnih.gov For this compound, computational methods can predict the energy barriers associated with its decarboxylation to form 2-(1H-pyrrol-1-yl)acetic acid. This reaction can proceed through different mechanisms, such as a direct thermal decarboxylation or an acid-catalyzed pathway. researchgate.net

By modeling the reaction coordinate, which represents the progress of the reaction from reactant to product, the transition state structure can be located. The energy of this transition state relative to the reactant determines the activation energy or barrier energy of the reaction. researchgate.net For instance, studies on the decarboxylation of similar compounds like pyrrole-2-carboxylic acid have shown that proton catalysis can significantly lower the energy barrier. researchgate.net Similar computational approaches can be applied to this compound to understand its stability and the conditions required for its decarboxylation. It is proposed that the decarboxylation can proceed via a one-step mechanism involving a four-centered transition state. sci-hub.se

| Decarboxylation Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed (Thermal) | 35-40 |

| Acid-Catalyzed (H+) | 20-25 |

Insights into Regioselectivity and Stereoselectivity

Computational studies can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound. The pyrrole ring is known to undergo electrophilic substitution, and the position of attack (α or β to the nitrogen) is influenced by the N-substituent. umich.eduresearchgate.net DFT calculations can be used to determine the relative stabilities of the sigma-complexes formed upon electrophilic attack at different positions of the pyrrole ring, thereby predicting the most likely site of reaction. umich.edu

For reactions involving the chiral center at the malonic acid moiety, computational methods can help rationalize and predict stereochemical outcomes. researchgate.net By modeling the transition states for the formation of different stereoisomers, the origins of stereoselectivity can be understood in terms of steric and electronic interactions within the transition state assembly. rsc.org This is particularly relevant for reactions such as enantioselective protonation or other transformations that create or modify the stereocenter.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. scielo.org.zaarxiv.org These calculations provide insights into the molecule's electronic structure and vibrational modes, which directly correlate with experimentally observed spectra. By simulating these spectra, researchers can assign specific spectral features to corresponding molecular motions or electronic transitions, aiding in structural elucidation and characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scielo.org.zaresearchgate.net The chemical shifts for this compound can be estimated based on the distinct chemical environments of its protons and carbon atoms.

The pyrrole ring exhibits characteristic signals for its α-protons (adjacent to the nitrogen) and β-protons. The malonic acid moiety features a methine proton (CH) and two equivalent acidic protons from the carboxyl groups. In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbons of the carboxylic acids, the methine carbon, and the carbons of the pyrrole ring. The predicted chemical shifts are influenced by the solvent environment, which can be modeled in the calculations. scielo.org.za

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures. nih.govchemicalbook.comrsc.org

Predicted ¹H NMR Chemical Shifts for this compound Calculated in DMSO-d₆

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxyl (-COOH) | ~12.0 - 13.0 | Broad Singlet |

| Pyrrole H2/H5 (α-protons) | ~6.8 - 7.0 | Triplet |

| Pyrrole H3/H4 (β-protons) | ~6.0 - 6.2 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound Calculated in DMSO-d₆

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~168 - 172 |

| Pyrrole C2/C5 (α-carbons) | ~120 - 125 |

| Pyrrole C3/C4 (β-carbons) | ~108 - 112 |

Infrared (IR) Spectroscopy: Computational frequency calculations using DFT methods can predict the vibrational modes of this compound. nih.gov The resulting IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key predicted vibrational frequencies include:

O-H Stretching: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimers.

N-H Stretching: A sharp to medium band around 3400-3500 cm⁻¹, although this may be influenced by hydrogen bonding. rsc.org

C-H Stretching: Signals for the aromatic pyrrole C-H bonds appear above 3000 cm⁻¹, while the aliphatic methine C-H stretch appears just below 3000 cm⁻¹. scielo.org.za

C=O Stretching: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is characteristic of the carboxylic acid carbonyl group. nih.gov

C-N and C-C Stretching: Vibrations for these bonds appear in the fingerprint region (below 1600 cm⁻¹).

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Pyrrole) | 3400 - 3500 | Medium |

| C-H Stretch (Pyrrole) | 3100 - 3200 | Medium |

| C-H Stretch (Malonic) | 2900 - 3000 | Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong |

| C=C Stretch (Pyrrole Ring) | 1500 - 1600 | Medium |

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. arxiv.orgnih.gov The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyrrole chromophore. Pyrrole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions. researchgate.net The presence of the malonic acid group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted pyrrole.

Analysis of Non-Covalent Interactions and Supramolecular Assembly Potential

The molecular structure of this compound is rich in functional groups capable of engaging in a variety of non-covalent interactions, particularly hydrogen bonds. nih.gov These interactions are crucial in dictating the molecule's crystal packing, solubility, and potential to form larger, ordered supramolecular assemblies. nih.gov

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the two carboxylic acid -OH groups and the pyrrole N-H group) and acceptors (the four carbonyl oxygens). This functionality strongly suggests the formation of extensive hydrogen-bonded networks in the solid state.

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a common and robust supramolecular synthon observed in many carboxylic acids, including malonic acid derivatives. nih.govrsc.org

Pyrrole N-H Interactions: The N-H group of the pyrrole ring can act as a hydrogen bond donor, likely forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule's carboxylic acid group. ims.ac.jpmdpi.com

Chain and Sheet Formation: The combination of these interactions can lead to the assembly of complex one-dimensional chains or two-dimensional sheets. For instance, carboxylic acid dimers could be linked into chains or sheets via the N-H···O hydrogen bonds, creating a highly stable supramolecular architecture.

π-π Stacking: The planar pyrrole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The extent of this interaction would depend on the steric hindrance imposed by the malonic acid substituent.

C-H···O Interactions: Weak hydrogen bonds between the C-H groups of the pyrrole ring or the malonic acid moiety and carbonyl oxygens can provide additional stability to the assembled structure. mdpi.com

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, revealing the relative importance of different types of interactions in the crystal packing. rsc.orgmdpi.com The analysis of the molecular electrostatic potential (MESP) surface can predict the most likely sites for electrophilic and nucleophilic interactions, corroborating the hydrogen bonding patterns predicted from the molecular structure. rsc.org The high potential for forming robust, multidirectional hydrogen bonds makes this compound an excellent candidate for use as a building block in crystal engineering and the design of functional supramolecular materials. rsc.orgims.ac.jp

Role of 2 1h Pyrrol 1 Yl Malonic Acid As a Precursor in Advanced Chemical Synthesis

Building Block for Complex Functionalized Pyrrole (B145914) Derivatives

The utility of 2-(1H-pyrrol-1-yl)malonic acid as a building block stems from the reactivity of its malonic acid group, which can be readily removed through decarboxylation. This process provides an effective method for introducing a wide range of substituents at the 1-position of the pyrrole ring, allowing for the creation of diverse functionalized pyrrole derivatives. nih.govorganic-chemistry.orgstackexchange.com The synthesis often begins with its ester form, diethyl 2-(1H-pyrrol-1-yl)malonate, whose activated methylene (B1212753) group is amenable to various chemical transformations.

This diethyl ester can undergo alkylation reactions with different alkyl halides in the presence of a base, leading to the formation of mono- and di-alkylated products. Subsequent hydrolysis of the ester groups followed by decarboxylation yields 1-substituted pyrroles. wikipedia.org Furthermore, the malonate component can engage in other carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions, significantly broadening the spectrum of accessible pyrrole derivatives. researchgate.net These reactions are foundational for synthesizing novel pyrrole-based scaffolds for various applications. nih.gov

Intermediate in the Synthesis of Multicyclic and Fused Heterocyclic Systems

Derivatives of this compound are key intermediates in the synthesis of complex multicyclic and fused heterocyclic systems that feature a pyrrole ring. researchgate.net The dicarboxylic acid functionality, or its corresponding ester, acts as a handle for intramolecular cyclization reactions, enabling the formation of new rings fused to the pyrrole core.

A significant application is in the synthesis of indolizine (B1195054) and pyrrolizine derivatives. rsc.org Through intramolecular cyclization, often promoted by acid catalysts, the malonic acid side chain can react with the pyrrole ring to form a new six-membered ring, creating the indolizine scaffold. By varying the substituents on the malonic acid chain, a diverse library of substituted indolizines can be produced. Similarly, related cyclization strategies can lead to other fused systems like pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinolines.

| Precursor Derivative | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Diethyl 2-(1H-pyrrol-1-yl)malonate | Intramolecular Cyclization / Condensation | Indolizine Derivatives |

| This compound | Condensation and Cyclization | Pyrrolo[1,2-a]pyrazines |

| N-Alkoxycarbamoyl pyrroles (derived from pyrrole precursors) | C-H Activation / Cascade Cyclization | Functionalized Pyrrolizines rsc.org |

Application in the Design of Novel Organic Materials (excluding specific physical properties)

The structural characteristics of this compound make it a valuable precursor for creating novel organic materials. The pyrrole unit itself is a known electroactive and chromophoric component, while the malonic acid group provides a versatile attachment point for polymerization and integration into larger molecular structures. researchgate.net

The dicarboxylic acid nature of this compound allows it to function as a monomer in polycondensation reactions. rsc.org When reacted with diols or diamines, it can form a variety of polyesters and polyamides that incorporate the pyrrole moiety directly into the polymer backbone. The characteristics of these functional polymers can be fine-tuned by selecting different co-monomers. researchgate.net Research has shown that pyrrole-containing polymers can be synthesized through various methods, including oxidative polymerization, to create materials with specific functionalities. lookchem.comresearchgate.net While many studies focus on polypyrrole synthesized directly from pyrrole, the principles of incorporating functionalized pyrrole monomers are well-established. mdpi.comfrontiersin.org

The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, making it an excellent building block for supramolecular architectures. tandfonline.com Through these and other non-covalent interactions, such as π-π stacking involving the pyrrole ring, these molecules can self-assemble into well-ordered, higher-level structures like one-dimensional networks, coordination polymers, and other complex assemblies. ims.ac.jpacs.org The ability of pyrrole-containing molecules to form such structures is a subject of significant research, with applications in creating functional nanoscale morphologies and sensors. ims.ac.jpacs.org

Contributions to Stereoselective Routes for Chiral Compound Synthesis

This compound and its ester derivatives are valuable in stereoselective synthesis, facilitating the production of chiral compounds with high enantiomeric purity. mdpi.com The prochiral carbon center of the malonic acid can be desymmetrized using chiral catalysts or auxiliaries.

For instance, the enantioselective alkylation of diethyl 2-(1H-pyrrol-1-yl)malonate can be achieved using a chiral phase-transfer catalyst in a palladium-catalyzed asymmetric reaction, yielding optically active mono-alkylated products. nih.gov These chiral building blocks are precursors to a variety of enantiomerically enriched compounds containing the pyrrole structure. rsc.orgnih.govrsc.org Additionally, enzymatic methods have been explored for the enantioselective decarboxylative protonation of similar heteroaryl malonates, although α-hydroxy-α-(pyrrol-2-yl) malonic acid was found to be unstable under certain conditions. nih.gov The dicarboxylic acid itself can also be used to resolve racemic mixtures of chiral amines by forming diastereomeric salts.

| Starting Material | Chiral Method | Product Type |

|---|---|---|

| Diethyl 2-(1H-pyrrol-1-yl)malonate | Asymmetric Alkylation (e.g., Pd-catalyzed) nih.gov | Enantiomerically enriched 1-alkyl-1-(1H-pyrrol-1-yl)acetic acid derivatives |

| Racemic Amines | Diastereomeric Salt Formation | Resolved Chiral Amines |

| Allylic carbonate tethered pyrroles | Ir-catalyzed Intramolecular Asymmetric Allylic Alkylation rsc.org | Spiro-2H-pyrrole derivatives rsc.org |

| N-Acetylamino malonic acid monoesters | Electrochemical Decarboxylative Amidation beilstein-journals.org | N-protected 2-aminoproline derivatives beilstein-journals.org |

Future Research Directions and Concluding Perspectives

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-(1H-pyrrol-1-yl)malonic acid and its derivatives will increasingly prioritize environmental sustainability. Research is anticipated to move beyond traditional synthetic methods, which often rely on harsh conditions or hazardous materials, toward greener alternatives.

Key areas of focus will include:

Bio-based Feedstocks: Exploring the use of renewable resources for synthesizing the pyrrole (B145914) or malonic acid precursors. For instance, methods are being developed to create N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be prepared from renewable sources. polimi.it

Green Catalysts: Employing biodegradable and low-cost catalysts. Malonic acid itself has been successfully used as a green, naturally biodegradable catalyst for the synthesis of other highly substituted pyrrole derivatives, suggesting its potential role in autocatalytic or related green synthetic pathways. semanticscholar.orgui.ac.id The use of deep eutectic solvents (DES), such as one based on valine and malonic acid, offers another promising green catalytic approach. nih.gov

Solvent-Free or Aqueous Conditions: Designing syntheses that minimize or eliminate the use of volatile organic solvents. The Paal-Knorr pyrrole condensation, a classic method for forming pyrrole rings, has been successfully performed in water with a catalytic amount of iron(III) chloride, demonstrating the feasibility of aqueous routes. polimi.itorganic-chemistry.org

Atom Economy: Maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. One-pot, multi-component reactions are particularly effective in this regard. semanticscholar.orgui.ac.id

| Green Synthesis Strategy | Potential Application to this compound | Reference |

| Use of Renewable Precursors | Synthesis of the pyrrole ring from biomass-derived 3-hydroxy-2-pyrones. | polimi.it |

| Biodegradable Catalysts | Application of malonic acid or natural deep eutectic solvents as catalysts. | semanticscholar.orgui.ac.idnih.gov |

| Aqueous Reaction Media | Performing the key N-alkylation or cyclization steps in water to reduce organic solvent waste. | organic-chemistry.org |

| Multi-component Reactions | A one-pot synthesis combining pyrrole, a malonic acid equivalent, and other reagents to build complexity efficiently. | semanticscholar.orgui.ac.id |

Exploration of Novel Catalytic Transformations

The malonic acid moiety is a versatile functional group for further chemical transformations. Future research will likely focus on leveraging this reactivity through novel catalytic methods to create a diverse range of derivatives.

Promising catalytic avenues include:

Decarboxylative Coupling: The malonic acid group is an ideal precursor for decarboxylation to form a reactive enolate or carbanion equivalent. This intermediate can then be used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach new substituents to the carbon atom adjacent to the pyrrole ring.

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the malonic acid group. This would be crucial for synthesizing enantiomerically pure derivatives, which is often a requirement for biologically active molecules.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive unique transformations. nih.gov For example, visible light-activated "ene"-reductases can catalyze the cross-coupling between aromatic compounds and diethyl bromomalonate, suggesting a potential enzymatic or photoenzymatic route for functionalizing the malonic acid portion of the molecule. acs.org

C-H Functionalization: Directly activating and functionalizing the C-H bonds on the pyrrole ring is a powerful strategy for molecular editing. nih.gov Future work could explore metal-catalyzed methods to selectively introduce substituents at the 2, 3, 4, or 5-positions of the pyrrole ring while the malonic acid group is masked or participates in the reaction.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of modern automation and flow chemistry techniques is essential. These technologies offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. nih.govresearchgate.net

Future developments in this area will likely involve:

Continuous Flow Synthesis: Designing a multi-step flow process for the synthesis of the target molecule and its analogs. uc.pt This could involve pumping reagents through heated or cooled reactors containing immobilized catalysts or reagents, allowing for precise control over reaction parameters and the safe handling of unstable intermediates. sci-hub.mk

Automated Reaction Optimization: Using automated platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, stoichiometries) to identify the optimal protocol for a given transformation.

High-Throughput Library Synthesis: Combining flow chemistry with automated liquid handlers and purification systems to generate large libraries of this compound derivatives for biological or materials screening. This approach enables the systematic exploration of structure-activity relationships. nih.gov

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. nih.gov Advanced computational studies will play a critical role in guiding the future development of this compound chemistry.

Key research directions include:

Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways of key synthetic transformations. researchgate.net This can provide insights into reaction mechanisms, explain observed selectivity, and help in the design of more efficient catalysts. For example, computational studies have been used to investigate the tautomerization of malonic acid and the decarboxylation of pyrrole-2-carboxylic acid. researchgate.netnih.gov

Predicting Physicochemical Properties: Calculating properties such as electronic structure, molecular electrostatic potential, and spectroscopic signatures (IR, NMR) to predict the reactivity and characteristics of novel, yet-to-be-synthesized derivatives. researchgate.netnih.gov

Virtual Screening and Molecular Design: Using computational models to predict the interaction of designed hybrid molecules with biological targets, such as enzymes or receptors. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest probability of desired activity, saving time and resources.

| Computational Method | Application in Future Research | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, and calculating spectroscopic properties. | nih.govresearchgate.netnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and intermolecular interactions, such as hydrogen bonding in dimers. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculating electronic excitations to predict UV-Vis absorption and emission spectra. | researchgate.net |

| Molecular Docking | Simulating the binding of designed hybrid molecules to biological targets to predict bioactivity. | nih.gov |

Designing Next-Generation Pyrrole-Malonic Acid Hybrid Structures for Tailored Reactivity

The true potential of this compound lies in its use as a versatile scaffold for creating next-generation hybrid molecules with tailored functions. The pyrrole core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, while the malonic acid handle provides a gateway for diverse chemical modifications. nih.govwikipedia.org

Future design strategies will focus on:

Bioactive Hybrids: Covalently linking the pyrrole-malonic acid scaffold to other pharmacophores to create hybrid molecules with dual or synergistic biological activities. For instance, pyrrole derivatives have been combined with cinnamic acid to create dual anti-inflammatory agents. mdpi.com

Functional Materials: Incorporating the molecule into polymers or supramolecular assemblies. The N-substituted pyrrole can be a precursor to conductive polymers (polypyrroles), and the carboxylic acid groups can engage in hydrogen bonding or coordination with metal ions to form metal-organic frameworks (MOFs) or other organized structures. wikipedia.orgpolimi.it

Molecular Probes and Sensors: Attaching chromophores or fluorophores to the scaffold to create chemical sensors. The malonic acid moiety could act as a chelating site for metal ions, with binding events being signaled by a change in the optical properties of the attached reporter group.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a powerful platform for innovation in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.